Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a chemical compound with the CAS Number: 1196154-43-4 . It has a molecular weight of 253.61 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.61 . It is typically a white to off-white liquid or solid . The compound is usually stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Medicinal Compounds
- Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate has been used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was crucial for supporting preclinical and clinical studies (Andersen et al., 2013).
Anodic Monofluorination
- Anodic fluorinations of ethyl isonicotinate have been attempted, successfully producing 2-fluoroisonicotinate, an important compound in various chemical syntheses (Konno et al., 1998).
Enzymatic Synthesis
- Ethyl isonicotinate has been used in the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment. This synthesis was conducted in non-aqueous medium, utilizing immobilized lipases (Yadav et al., 2005).
Creation of Heterocyclic Systems
- Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to form novel polycondensed heterocyclic systems. This reaction is both regio- and stereospecific, producing complex molecular structures (Trofimov et al., 2012).
Trifluoromethylated Derivatives
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to this compound, serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).
Gas Separation
- Isonicotinic acid derivatives, related to this compound, have been used in creating metal-organic frameworks for gas separation, particularly in ethane/ethylene separation (Kang et al., 2021).
Photoluminescence and Conductivity
- Copper Iodide double chains with isonicotinato derivatives show significant photoluminescence and electrical conductivity. This research offers insights into the material properties of coordination polymers (Hassanein et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can modulate the metabolism of other compounds, affecting their bioavailability and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, leading to decreased metabolism of substrates that are normally processed by these enzymes . This inhibition can result in increased levels of these substrates, potentially leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic effects such as liver damage and oxidative stress have been reported.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various metabolites, some of which may retain biological activity. These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s lipophilic nature allows it to readily cross cell membranes, contributing to its distribution within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound is crucial for its role in modulating enzyme activity and influencing cellular processes.
Properties
IUPAC Name |
ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKPDXWDIAZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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